Clavulone III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

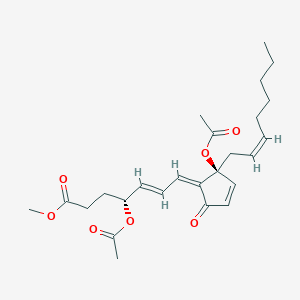

Clavulone III is a clavulone, an acetate ester and a methyl ester.

Scientific Research Applications

Key Characteristics:

- Chemical Class : Prostanoids

- Source : Derived from the marine octocoral Clavularia

- Biological Activities : Cytotoxicity, anti-inflammatory effects

Cytotoxic Activity

Research has demonstrated that Clavulone III exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human oral cancer cells (Ca9-22) with an IC50 value of less than 13 µM . Such findings suggest its potential as an anti-cancer agent.

Comparative Cytotoxicity Data:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | Ca9-22 | < 13 |

| Major Analog | Ca9-22 | 3.96 |

Anti-Inflammatory Properties

Clavulone derivatives have been reported to possess excellent anti-inflammatory activities. In vivo studies indicated that these compounds could reduce inflammation-related symptoms in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Experimental Findings:

- Model Used : DBA/MC fibrosarcoma cells

- Results : Significant reduction in granulation tissue weight compared to control groups.

Pharmacological Potential

The pharmacological activities of this compound and its derivatives extend beyond cytotoxicity and anti-inflammatory effects. They have shown promise in treating various conditions such as leukemia and solid tumors. In particular, Clavulone II demonstrated high activity against Ehrlich ascites tumor in vivo, with notable survival rates observed in treated mice .

Case Study Insights:

- Study Type : In vivo testing on mice inoculated with tumor cells

- Findings : 50% survival rate at 60 days post-treatment with Clavulone II.

Chemical Reactions Analysis

Enzymatic Hydrolysis

-

Selective Ester Cleavage :

Porcine liver esterase (PLE) selectively hydrolyzes methyl esters in clavulone derivatives to yield O-demethylclavulone III (Table 1, Reaction 1).

Orange peel acetylesterase targets acetyl esters, producing O-deacetylthis compound derivatives .

Organocuprate Reduction

-

Epoxide Reduction :

10,11-Epoxythis compound undergoes organocuprate reduction to form 12-O-deacetylthis compound, preserving the cyclopentenone structure while modifying side-chain functionality .

Reaction Mechanisms and Computational Insights

Computational studies using the united reaction valley approach (URVA) reveal:

Reaction Phases

-

Curvature Analysis :

Reactions involving clavulones progress through distinct phases:

Electrostatic Effects

-

Surface Potential Modulation :

Applying small voltages (±100–300 mV) to catalytic surfaces enhances reaction rates by orders of magnitude, a strategy applicable to acid-catalyzed transformations of clavulones .

Data Table: Key Reactions of this compound

Mechanistic Highlights

-

Enzymatic Specificity : PLE preferentially hydrolyzes methyl esters due to steric and electronic complementarity with its active site .

-

Electrochemical Enhancement : Modest voltage application (e.g., 200 mV) accelerates proton-coupled electron transfers in clavulone reactions, reducing activation barriers .

-

Curvature-Driven Pathways : URVA analysis identifies transition states where bond reorganization coincides with maximal reaction path curvature .

Q & A

Basic Research Questions

Q. What are the key structural features of Clavulone III, and how do they correlate with its reported bioactivity?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, mass spectrometry) and X-ray crystallography to determine the compound’s stereochemistry and functional groups. Pair structural data with in vitro bioassays (e.g., COX inhibition, apoptosis assays) to establish structure-activity relationships. Ensure purity validation via HPLC and reproducibility across multiple synthetic batches .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

- Methodological Answer : Employ gradient solvent extraction followed by chromatographic separation (e.g., silica gel column chromatography, reverse-phase HPLC). Validate isolation efficiency using TLC and LC-MS. Include negative controls to rule out contamination and cross-validate yields with prior literature .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Methodological Answer : Document reaction conditions (temperature, catalysts, solvents) in detail. Use high-purity reagents and characterize intermediates via FTIR and NMR. Share raw spectral data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How do contradictory findings about this compound’s anti-inflammatory mechanisms arise, and what strategies resolve them?

- Methodological Answer : Conduct systematic reviews to identify variability in experimental models (e.g., murine vs. human cell lines). Design comparative studies using standardized assays (e.g., ELISA for prostaglandin quantification) and control for confounding factors like endotoxin levels. Apply meta-analysis to reconcile discrepancies .

Q. What computational approaches optimize this compound derivatives for enhanced target specificity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-1/2 isoforms. Validate predictions with MD simulations (GROMACS) and synthesize top candidates for in vitro testing. Cross-reference results with crystallographic data to refine models .

Q. How can this compound’s pharmacokinetic profile be accurately assessed in preclinical models?

- Methodological Answer : Employ LC-MS/MS for plasma concentration measurements. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption rates and bioavailability. Include tissue distribution studies and metabolite identification via high-resolution MS .

Q. Data Analysis and Validation

Q. What statistical methods address variability in this compound cytotoxicity assays?

- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves. Use Bland-Altman plots to assess inter-lab variability and establish confidence intervals for IC50 values. Share raw datasets in public repositories for transparency .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other therapeutics?

- Methodological Answer : Use factorial design experiments to test combinations. Calculate combination indices (e.g., Chou-Talalay method) and validate with isobolograms. Include mechanistic studies (e.g., Western blotting for pathway analysis) to differentiate additive vs. synergistic effects .

Q. Ethical and Reproducibility Considerations

Q. What guidelines ensure ethical reporting of this compound’s in vivo toxicity data?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Disclose sample sizes, exclusion criteria, and randomization methods. Provide histopathology images and serum biochemistry data in supplementary materials .

Q. How can open-access frameworks improve this compound research transparency?

- Methodological Answer : Deposit synthetic protocols on platforms like Protocols.io and share spectral data via repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. Tables for Key Methodological Comparisons

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Structural Analysis | NMR, MS, HPLC | X-ray crystallography, MD simulations |

| Bioactivity Validation | In vitro assays (e.g., COX inhibition) | In vivo models, pharmacokinetic modeling |

| Data Analysis | Descriptive statistics | Meta-analysis, machine learning |

| Reproducibility Measures | Batch-to-batch consistency checks | Inter-lab collaborative validation |

Properties

Molecular Formula |

C25H34O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

methyl (E,4R,7Z)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13+/t21-,25-/m0/s1 |

InChI Key |

QXSYLWTUKSQQCP-XJHMFZNOSA-N |

SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.